molecular formula C14H19NO3 B1339533 methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate CAS No. 922529-32-6

methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate

Cat. No.: B1339533
CAS No.: 922529-32-6
M. Wt: 249.3 g/mol
InChI Key: WRZGLTGHNRXOPU-LBPRGKRZSA-N
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Description

Introduction and Foundational Context

Historical Development and Discovery

The historical development of methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate reflects the broader evolution of pyrrolidine derivative chemistry that emerged throughout the twentieth century. Pyrrolidine itself, the foundational heterocyclic component of this compound, was first systematically characterized as tetrahydropyrrole with the molecular formula (CH₂)₄NH, establishing it as a cyclic secondary amine and saturated heterocycle. The industrial production methods for pyrrolidine were developed using the reaction of 1,4-butanediol and ammonia at temperatures of 165–200 degrees Celsius and pressures of 17–21 megapascals in the presence of cobalt- and nickel oxide catalysts supported on alumina. This foundational chemistry provided the structural basis for subsequent derivative development including complex substituted variants.

The emergence of sophisticated pyrrolidine derivatives like this compound represents the culmination of decades of advancement in heterocyclic chemistry and synthetic methodology. Research databases indicate that compounds bearing the specific stereochemical designation (2S) began appearing in chemical literature as synthetic capabilities advanced to enable precise control over stereochemistry. The compound's entry into major chemical databases such as PubChem, which was established in 2004 as part of the Molecular Libraries Program of the National Institutes of Health, reflects its recognition within the broader chemical research community. The database now contains over 111 million unique chemical structures contributed by more than 100 data sources, demonstrating the extensive documentation of compounds like this pyrrolidine derivative.

The development of methyl benzoate derivatives, which form the core structural framework of this compound, has deep historical roots in organic synthesis. Methyl benzoate itself is formed by the condensation of methanol and benzoic acid in the presence of strong acid, and this fundamental esterification reaction provided the synthetic foundation for more complex derivatives. The integration of pyrrolidine functionality into benzoate structures represents a significant advancement in medicinal chemistry, as pyrrolidine ring structures are present in numerous natural alkaloids including nicotine and hygrine, as well as in many pharmaceutical compounds such as procyclidine and bepridil.

Chemical Classification within Pyrrolidine Derivatives

This compound belongs to the broader classification of substituted pyrrolidine derivatives, which represent a significant class of heterocyclic compounds in organic chemistry. The pyrrolidine ring system, characterized by its five-membered nitrogen-containing structure, serves as a fundamental building block for numerous biologically active compounds. The compound specifically falls within the subcategory of pyrrolidine-substituted benzoate esters, where the pyrrolidine moiety is connected to the aromatic benzoate framework through an ether linkage.

Within the systematic classification of pyrrolidine derivatives, this compound demonstrates several distinctive structural features that distinguish it from simpler pyrrolidine-containing molecules. The presence of the (2S) stereochemical designation indicates that the compound possesses a defined three-dimensional configuration at the second carbon of the pyrrolidine ring, making it a chiral molecule with specific optical activity. This stereochemical complexity places it among the more sophisticated pyrrolidine derivatives that require advanced synthetic methods for their preparation.

The chemical classification system recognizes this compound as a member of the broader family of nitrogen-containing heterocycles, specifically within the pyrrolidine subfamily. Pyrrolidine derivatives are distinguished from other nitrogen heterocycles by their saturated five-membered ring structure, which contrasts with aromatic nitrogen heterocycles such as pyridine or pyrrole. The particular substitution pattern observed in this compound, featuring both aromatic and aliphatic components connected through ether and ester linkages, represents a sophisticated example of multi-functional organic architecture.

The compound's molecular formula C₁₄H₁₉NO₃ and molecular weight of 249.3 grams per mole position it within the range typical of small molecule pharmaceutical compounds. The presence of multiple heteroatoms (nitrogen and oxygen) distributed throughout the molecular framework provides multiple sites for potential intermolecular interactions, which is characteristic of compounds designed for biological activity.

Significance in Organic and Medicinal Chemistry

The significance of this compound within organic and medicinal chemistry extends beyond its structural complexity to encompass its potential applications and the synthetic challenges it represents. Pyrrolidine derivatives have demonstrated considerable importance in medicinal chemistry due to their presence in numerous pharmaceutically active compounds and their ability to serve as building blocks for the synthesis of more complex organic molecules. The amino acids proline and hydroxyproline, which are structurally related to pyrrolidine, illustrate the biological significance of this heterocyclic system.

In the context of organic synthesis, compounds like this compound represent significant synthetic targets that require sophisticated methodological approaches. The stereochemical control necessary to achieve the (2S) configuration at the pyrrolidine ring demands advanced synthetic techniques and demonstrates the evolution of asymmetric synthesis capabilities in modern organic chemistry. The compound serves as an example of how multiple functional groups can be integrated into a single molecular framework while maintaining precise stereochemical control.

The medicinal chemistry significance of this compound class is further emphasized by the widespread occurrence of pyrrolidine-containing structures in natural products and pharmaceutical agents. Pyrrolidine is used as a building block in the synthesis of more complex organic compounds and is particularly valuable for activating ketones and aldehydes toward nucleophilic addition through enamine formation. This reactivity profile makes pyrrolidine derivatives valuable intermediates in pharmaceutical synthesis and drug discovery programs.

The compound's presence in major chemical databases such as PubChem and ChEMBL indicates its recognition within the pharmaceutical research community. ChEMBL, which is maintained by the European Bioinformatics Institute and contains manually curated bioactivity data, represents one of the primary resources for accessing structure-activity relationship data for compounds of pharmaceutical interest. The inclusion of pyrrolidine derivatives in such databases reflects their continued importance in drug discovery efforts.

Nomenclature and Chemical Identification

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows systematic organic naming conventions that precisely describe the compound's molecular structure and stereochemistry. The IUPAC name begins with "methyl," indicating the presence of a methyl ester functional group attached to the benzoic acid framework. The "3-methyl" designation specifies the position of a methyl substituent on the benzene ring, with the numbering system originating from the carbon bearing the carboxylic acid derivative.

The "4-[[(2S)-pyrrolidin-2-yl]methoxy]" portion of the name describes the complex substituent at the fourth position of the benzene ring. The "methoxy" component indicates an ether linkage through a methylene group, while "[[(2S)-pyrrolidin-2-yl]]" specifies the attachment of a pyrrolidine ring with defined stereochemistry at the second carbon position. The (2S) designation follows the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature, indicating the absolute configuration of the chiral center.

The "benzoate" portion of the name identifies the core structural framework as derived from benzoic acid, specifically as the methyl ester derivative. This systematic naming approach ensures that the complete molecular structure, including all substituents and stereochemical features, can be unambiguously reconstructed from the IUPAC name. The precision of this nomenclature system is essential for chemical database management and scientific communication.

Alternative systematic names for this compound include "benzoic acid, 3-methyl-4-[(2S)-2-pyrrolidinylmethoxy]-, methyl ester," which represents an alternative IUPAC-acceptable naming convention that emphasizes the benzoic acid core structure. Both naming approaches convey identical structural information but reflect different systematic approaches to organic nomenclature that may be encountered in chemical literature.

CAS Registry Number (922529-32-6)

The Chemical Abstracts Service (CAS) registry number 922529-32-6 serves as the unique numerical identifier for this compound within the global chemical information system. This registry number provides an unambiguous identification system that transcends language barriers and naming variations, ensuring precise chemical identification across international scientific and commercial databases. The CAS registry system, maintained by the American Chemical Society, represents the most comprehensive and authoritative chemical identification system worldwide.

Properties

IUPAC Name

methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10-8-11(14(16)17-2)5-6-13(10)18-9-12-4-3-7-15-12/h5-6,8,12,15H,3-4,7,9H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZGLTGHNRXOPU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)OCC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)OC)OC[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582308
Record name Methyl 3-methyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922529-32-6
Record name Methyl 3-methyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate typically involves the esterification of 3-methyl-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The resulting methyl 3-methyl-4-hydroxybenzoate is then subjected to a nucleophilic substitution reaction with (2S)-pyrrolidin-2-ylmethanol under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzoate ester can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 3-methyl-4-carboxybenzoic acid.

    Reduction: 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is an organic compound with the molecular formula C14H19NO3C_{14}H_{19}NO_3. It features a benzoate ester linked to a pyrrolidine moiety. This compound has applications in scientific research, including use as an intermediate in synthesizing complex organic molecules, potential pharmacological properties, and utilization in the production of specialty chemicals and materials.

Scientific Research Applications

This compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects. Due to its ester and pyrrolidine functionalities, the compound has a combination of chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Chemistry

It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine

It is investigated for potential pharmacological properties, including anti-inflammatory and analgesic effects. The biological activity is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active pyrrolidine moiety, which may then interact with various biological targets to exert its pharmacological effects.

Industry

It is utilized in the production of specialty chemicals and materials. Industrial production methods for this compound likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation The benzoate ester can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3). The major product of oxidation is 3-methyl-4-carboxybenzoic acid.
  • Reduction The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4). The major product of reduction is 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzyl alcohol.
  • Substitution The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions, yielding various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with biological targets to exert its effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s structural analogs vary in substitution patterns, heterocyclic systems, and functional groups, which critically impact physicochemical and pharmacological properties. Below is a comparative analysis based on evidence from literature and chemical databases:

Substituent Position and Heterocycle Variations

Methyl 2-Methoxy-5-(Pyrrolidin-2-yl)benzoate Hydrochloride (CAS 1391419-55-8)

  • Substituents : Methoxy at position 2, pyrrolidine at position 5.
  • Functional Group : Methyl ester (vs. free acid in some analogs).
  • Key Difference : Substituent positions (2 and 5 vs. 3 and 4 in the target compound) alter electronic distribution and steric accessibility. The hydrochloride salt enhances water solubility .
  • Similarity Score : 0.75 .

(S)-4-Methoxy-3-(Pyrrolidin-2-yl)Benzoic Acid Hydrochloride (CAS 37663-46-0) Substituents: Methoxy at position 4, pyrrolidine at position 3. Functional Group: Carboxylic acid (vs. ester in the target compound). The absence of a methyl group at position 3 may affect hydrophobic interactions . Similarity Score: 0.75 .

Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate (I-6230) Substituents: Pyridazine (a six-membered di-nitrogen heterocycle) linked via phenethylamino to the benzoate. Functional Group: Ethyl ester (vs. methyl ester in the target compound). Key Difference: Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting metabolic activation. The pyridazine ring may engage in π-π stacking interactions absent in pyrrolidine-containing analogs .

Heterocycle and Backbone Modifications

3H-Spiro[Isobenzofuran-1,4'-Piperidin]-3-One (CAS 726185-54-2)

  • Structure : Spirocyclic framework combining isobenzofuran and piperidine.
  • Key Difference : The rigid spiro system contrasts with the flexible pyrrolidine-methoxy linkage in the target compound. This may restrict conformational freedom, impacting target binding .
  • Similarity Score : 0.81 .

Methyl 3-(Piperidin-4-yl)Benzoate Hydrochloride (CAS 726185-54-2)

  • Substituents : Piperidine (six-membered amine ring) at position 3.
  • Key Difference : Piperidine’s larger ring size and basicity compared to pyrrolidine could alter hydrogen-bonding and charge interactions with targets .
  • Similarity Score : 0.79 .

Pharmacological Implications

  • Ester vs. Acid : Methyl/ethyl esters act as prodrugs, hydrolyzing in vivo to active acids. The target compound’s methyl ester may offer faster hydrolysis than ethyl analogs (e.g., I-6230 series) .
  • Stereochemistry: The (2S)-pyrrolidine configuration in the target compound may enable enantioselective interactions, unlike racemic or non-chiral analogs (e.g., I-6373 with a thioether linkage) .
  • Heterocycle Effects : Pyridazine (I-6230) and isoxazole (I-6273) rings in analogs may confer distinct electronic profiles compared to pyrrolidine, affecting target affinity and selectivity .

Biological Activity

Methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is an organic compound with the molecular formula C₁₄H₁₉NO₃. Its structure includes a benzoate moiety linked to a pyrrolidine group, which contributes to its multifaceted biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a complex structure that allows for various interactions with biological systems. The presence of both an ester and a pyrrolidine moiety enhances its potential pharmacological properties.

Property Value
Molecular FormulaC₁₄H₁₉NO₃
Molecular Weight251.31 g/mol
Functional GroupsBenzoate, Pyrrolidine

Synthesis

The synthesis of this compound typically involves:

  • Esterification : Reacting 3-methyl-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
  • Nucleophilic Substitution : Subjecting the resulting methyl 3-methyl-4-hydroxybenzoate to a reaction with (2S)-pyrrolidin-2-ylmethanol under basic conditions.

This multi-step synthetic route allows for the efficient production of the compound in laboratory settings .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active pyrrolidine moiety, which may then interact with various biological targets to exert its pharmacological effects .

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. In vitro studies have shown that derivatives of pyrrolidine compounds can inhibit the growth of several pathogenic bacteria and fungi.

Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against common bacterial strains:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilisNot specified

These findings suggest that the compound could be effective in treating infections caused by these bacteria .

Anti-inflammatory and Analgesic Effects

Additionally, preliminary studies indicate potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration in pain management therapies .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Name Structure Unique Features
Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoateC₁₃H₁₆N₂O₅Contains a nitro group, enhancing electrophilicity
Methyl 4-(benzyloxy)-3-methoxybenzoateC₁₆H₁₆O₄Features a benzyloxy group, affecting solubility
Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoateC₁₄H₁₉ClO₃Incorporates chlorine, influencing biological activity

This compound stands out due to its combination of functional groups that may provide distinct pharmacological profiles compared to these similar compounds .

Q & A

Q. How can the purity of methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate be optimized during synthesis, and what analytical techniques are recommended for validation?

Methodological Answer: To optimize purity, employ column chromatography (e.g., silica gel) with gradient elution using solvents like ethyl acetate/hexane. Monitor reaction progress via thin-layer chromatography (TLC) . Post-synthesis, validate purity using:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., observed vs. calculated for C₁₅H₁₉NO₃).
  • ¹H/¹³C NMR spectroscopy to verify stereochemical integrity and functional groups (e.g., pyrrolidine methoxy protons at δ ~3.5–4.0 ppm).
  • HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities (<1%) .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Methodological Answer:

  • Storage: Keep in tightly sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to light and humidity .
  • Handling: Use nitrile gloves and EN 166-certified safety goggles to prevent dermal/ocular exposure. Work in a fume hood with ≥6 air changes/hour to minimize inhalation risks .
  • Contamination Control: Dedicate glassware to avoid cross-contamination; pre-rinse with acetone or dichloromethane .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s solubility in polar vs. nonpolar solvents be resolved?

Methodological Answer:

  • Systematic Solubility Testing: Conduct phase-solubility studies in solvents (e.g., DMSO, ethanol, chloroform) at controlled temperatures (20–25°C). Use UV-Vis spectroscopy (λmax ~270 nm) to quantify solubility limits.
  • Molecular Dynamics (MD) Simulations: Model solute-solvent interactions to predict preferential solubility. Cross-validate with experimental data to identify outliers caused by impurities or stereochemical instability .

Q. What methodologies are recommended for studying environmental degradation pathways of this compound?

Methodological Answer:

  • Abiotic Degradation: Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions (pH 4–10) and analyze photoproducts via LC-QTOF-MS .
  • Biotic Degradation: Use soil/water microcosms under aerobic/anaerobic conditions. Track metabolite formation with ¹⁴C radiolabeling and accelerator mass spectrometry (AMS) .
  • QSAR Modeling: Predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) using software like EPI Suite .

Q. What strategies mitigate stereochemical instability during prolonged storage or under acidic/basic conditions?

Methodological Answer:

  • Stabilization Agents: Add antioxidants (e.g., BHT at 0.01% w/w) to prevent radical-induced racemization.
  • pH Control: Store in buffered solutions (pH 6–7) to avoid epimerization at the (2S)-pyrrolidine moiety.
  • Monitoring: Use chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric excess (ee) over time .

Q. How can computational modeling predict receptor binding affinity, and how should it be integrated with experimental data?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs or kinases). Prioritize binding poses with ΔG < −6 kcal/mol.
  • MD Refinement: Simulate ligand-receptor complexes in explicit solvent (100 ns) to assess stability.
  • Experimental Validation: Compare docking scores with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .

Q. How should researchers design in vitro assays to evaluate bioactivity while addressing solubility limitations?

Methodological Answer:

  • Solubilization: Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in assay buffer (e.g., PBS with 0.01% Tween-80).
  • Dose-Response Curves: Test concentrations from 1 nM–100 µM, including vehicle controls. Use Alamar Blue or MTT assays for cytotoxicity thresholds.
  • Positive/Negative Controls: Include known agonists/antagonists (e.g., forskolin for cAMP assays) to validate assay robustness .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported cytotoxicity data across cell lines?

Methodological Answer:

  • Cell Line Authentication: Verify STR profiles to rule out cross-contamination.
  • Culture Conditions: Standardize media (e.g., RPMI-1640 vs. DMEM), serum batches, and passage numbers.
  • Mechanistic Profiling: Perform RNA-seq or phosphoproteomics to identify cell-specific signaling pathway activation .

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